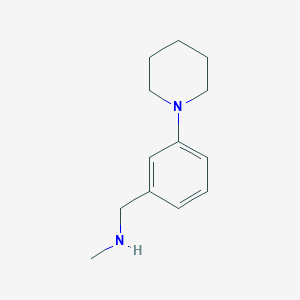

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHELHMLNRPDTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428148 | |

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-65-0 | |

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine Containing Architectures in Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in the fields of medicinal chemistry and drug discovery. researchgate.netresearchgate.net This scaffold is a cornerstone in the design of a vast number of pharmaceuticals, with piperidine derivatives constituting more than twenty classes of therapeutic agents. researchgate.net The prevalence of this moiety is demonstrated by its presence in over 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu

The utility of the piperidine scaffold stems from its ability to serve as a versatile pharmacophore, influencing the physicochemical and pharmacokinetic properties of a molecule. researchgate.netthieme-connect.com Its incorporation can modulate properties such as lipophilicity, solubility, and basicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Piperidine derivatives have demonstrated a wide spectrum of biological activities, leading to their use in treating a diverse range of conditions. researchgate.net They are key components in medications targeting the central nervous system (CNS), as well as in anti-cancer, anticoagulant, antihistamine, and analgesic agents. researchgate.netarizona.edu The adaptability of the piperidine ring allows for extensive synthetic modification, enabling chemists to fine-tune the pharmacological activity of drug candidates. kcl.ac.uk

| Drug Name | Therapeutic Class | General Function |

|---|---|---|

| Haloperidol | Antipsychotic | Used in the treatment of schizophrenia and other psychiatric disorders. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for pain management. |

| Donepezil | Acetylcholinesterase Inhibitor | Used for the treatment of Alzheimer's disease. kcl.ac.uk |

| Loratadine | Antihistamine | Used to treat allergies. |

| Methylphenidate | CNS Stimulant | Used in the treatment of ADHD. |

Contextualizing N Methyl N 3 Piperidin 1 Ylbenzyl Amine Within Amine and Benzylamine Chemical Space

Synthetic Routes to this compound

The construction of the target molecule can be approached by forming one of the key C-N bonds in the final step, leading to logical disconnections and corresponding synthetic strategies. The primary methods include reductive amination and N-alkylation. For more complex or substituted analogues, multi-step protocols are often required.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine. pearson.com This approach offers two primary convergent pathways to this compound.

Pathway A involves the reaction of 3-(piperidin-1-yl)benzaldehyde with methylamine. The aldehyde and primary amine condense to form an N-methyl imine, which is then reduced.

Pathway B utilizes the reaction between piperidine and an N-methylated aldehyde precursor, such as 3-(methylaminomethyl)benzaldehyde, although this precursor is less common. A more practical variation would be the reaction of 3-formyl-N-methylbenzylamine with piperidine.

A key aspect of this strategy is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound. pearson.commdma.ch To facilitate the initial imine formation, particularly with less reactive carbonyls, a Lewis acid such as titanium(IV) isopropoxide can be employed, which also acts as a dehydrating agent. mdma.ch This allows the reaction to proceed under neutral and mild conditions. mdma.ch

The efficacy of this method is demonstrated by its broad applicability to a variety of carbonyl compounds and amines, providing a high-throughput route to N-methyl secondary amines. mdma.ch

| Entry | Aldehyde/Ketone | Amine Source | Reducing Agent | Conditions | Product | Yield (%) | Ref |

| 1 | Benzaldehyde | CH₃NH₂ in MeOH | NaBH₄ | Ti(OⁱPr)₄, 7-8h, RT | N-methylbenzylamine | 94 | mdma.ch |

| 2 | Cyclohexanone | CH₃NH₂ in MeOH | NaBH₄ | Ti(OⁱPr)₄, 7-8h, RT | N-methylcyclohexylamine | 92 | mdma.ch |

| 3 | 4-Methoxybenzaldehyde | CH₃NH₂ in MeOH | NaBH₄ | Ti(OⁱPr)₄, 7-8h, RT | N-methyl-4-methoxybenzylamine | 95 | mdma.ch |

| 4 | Acetophenone | CH₃NH₂ in MeOH | NaBH₄ | Ti(OⁱPr)₄, 7-8h, RT | N-methyl-1-phenylethylamine | 90 | mdma.ch |

Table 1: Examples of Reductive Amination for the Synthesis of N-Methyl Secondary Amines.

N-alkylation, a classic nucleophilic substitution reaction, provides another direct route to the target compound. This strategy involves the reaction of an amine nucleophile with an electrophilic alkylating agent, typically an alkyl halide.

One logical approach is the methylation of the precursor 3-(piperidin-1-yl)benzylamine. This secondary amine can be reacted with a methylating agent like methyl iodide. A significant challenge in this approach is preventing overalkylation to form a quaternary ammonium (B1175870) salt, which can be mitigated by careful control of stoichiometry and slow addition of the alkylating agent. researchgate.net The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to neutralize the acid formed during the reaction. researchgate.net

Alternatively, the synthesis can proceed by reacting N-methyl-3-bromobenzylamine with piperidine. In this case, piperidine acts as the nucleophile, displacing the bromide from the benzylamine precursor.

More contemporary and sustainable N-alkylation methods utilize alcohols as alkylating agents in a process known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov This method, often catalyzed by iridium or ruthenium N-heterocyclic carbene (NHC) complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen "borrowed" during the oxidation step. nih.gov This avoids the use of toxic and reactive alkyl halides. nih.gov For the synthesis of N-methyl-N-(3-piperidin-1-yl)benzylamine, this could involve reacting 3-(piperidin-1-yl)benzylamine with methanol. nih.gov

| Entry | Amine | Alcohol | Catalyst (mol%) | Base | Temp (°C) | Product | Yield (%) | Ref |

| 1 | Aniline | Benzyl alcohol | NHC-Ir(III) (1.0) | KOᵗBu | 120 | N-Benzylaniline | 98 | nih.gov |

| 2 | 4-Methoxyaniline | Benzyl alcohol | NHC-Ir(III) (1.0) | KOᵗBu | 120 | N-Benzyl-4-methoxyaniline | 99 | nih.gov |

| 3 | Aniline | Methanol | NHC-Ir(III) (1.0) | KOᵗBu | 120 | N-Methylaniline | 84 | nih.gov |

| 4 | Aniline | Methanol | NHC-Ir(III) (1.0) | KOᵗBu | 120 | N,N-Dimethylaniline | 94 | nih.gov |

Table 2: Examples of Catalytic N-Alkylation of Amines with Alcohols.

The synthesis of specifically substituted analogues or the construction from fundamental starting materials often necessitates multi-step sequences. These protocols allow for precise control over the introduction of functional groups on both the aromatic and piperidine rings.

A common strategy begins with a functionalized aromatic core, which is sequentially elaborated. For instance, a synthesis could commence from 3-fluorobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr): Reaction with piperidine displaces the fluorine atom to form 3-(piperidin-1-yl)benzonitrile. This step establishes the piperidine-benzene linkage. researchgate.net

Nitrile Reduction: The nitrile group is reduced to a primary benzylamine, 3-(piperidin-1-yl)benzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. mdpi.com

N-Methylation: The final N-methyl group is installed via reductive amination with formaldehyde (B43269) and a mild reducing agent or through an Eschweiler-Clarke reaction using formic acid and formaldehyde.

Another approach involves building the piperidine ring onto the benzylamine scaffold. This is particularly useful when synthesizing analogues with substitutions on the piperidine ring. For example, one could start with N-methyl-3-aminobenzylamine and react it with an appropriate five-carbon dielectrophile, such as 1,5-dibromopentane, to form the piperidine ring via intramolecular N-alkylation. nih.gov

Modern synthetic chemistry also employs multi-component reactions (MCRs) to rapidly build molecular complexity. researchgate.netajchem-a.com A one-pot condensation of an aldehyde, an amine, and a β-ketoester can efficiently generate a highly substituted piperidine core, which can then be further modified to yield the desired target compound. researchgate.netrsc.org

Key Chemical Transformations and Reactivity in the Synthesis of this compound Precursors

The synthesis of the target molecule and its analogues relies on a series of fundamental chemical transformations. Understanding the reactivity of the amine functionalities and the methods used to construct or modify the aromatic and piperidine moieties is crucial for designing efficient synthetic routes.

The amine groups in the precursors are central to the key bond-forming steps. Their nucleophilicity drives both alkylation and acylation reactions. However, this reactivity also presents challenges, such as the tendency of primary amines to undergo polyalkylation upon reaction with alkyl halides. chemrxiv.org This can be controlled through careful reaction conditions or by using alternative methods like reductive amination.

The formation of imines and enamines from amines and carbonyl compounds is a reversible equilibrium reaction that forms the basis of reductive amination. mdma.ch The use of protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a common strategy in multi-step syntheses to temporarily mask the reactivity of an amine group while other parts of the molecule are being modified. researchgate.netnih.gov These groups can be selectively removed under specific conditions later in the synthesis.

Furthermore, benzylamines can be susceptible to C-N bond cleavage under certain catalytic hydrogenation conditions, a potential side reaction that must be considered when planning reduction steps elsewhere in the molecule. acs.org

The construction of the disubstituted benzene (B151609) ring and the piperidine heterocycle involves several key transformations.

Aromatic Ring Transformations: The 3-(piperidin-1-yl)phenyl core is often assembled via nucleophilic aromatic substitution (SNAr), where piperidine displaces a leaving group (e.g., a halogen) from an activated benzene ring. researchgate.net Alternatively, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond between a brominated aromatic precursor and piperidine. mdpi.com Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, though the directing effects of the existing substituents must be considered.

Piperidine Moiety Transformations: The most prevalent method for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov This dearomatization reaction is typically carried out under hydrogen pressure using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium catalysts. nih.govresearchgate.net The conditions can often be tuned to control the stereochemistry of substituents on the resulting piperidine ring. nih.gov

Other methods for constructing the piperidine ring include various intramolecular cyclization reactions. nih.gov These can involve the cyclization of a linear substrate containing an amine and an electrophilic center, such as an alkyl halide or an epoxide. whiterose.ac.ukresearchgate.net The aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an imine, provides a route to tetrahydropyridine (B1245486) intermediates, which can be readily reduced to the corresponding piperidines. nih.gov

Development of Efficient and Stereoselective Synthesis Methods for Piperidine-Benzylamine Derivatives

The synthesis of piperidine-benzylamine derivatives, which possess multiple stereocenters, necessitates precise control over the three-dimensional arrangement of atoms. The development of efficient and stereoselective methods is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Key strategies have emerged that focus on the asymmetric construction of the chiral piperidine and benzylamine cores, followed by their strategic coupling.

Asymmetric Synthesis Approaches

Asymmetric synthesis of piperidine-benzylamine analogues hinges on the enantioselective formation of either the 3-substituted piperidine ring or the chiral benzylamine moiety, or both.

One prominent strategy for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes readily available pyridine precursors which undergo partial reduction, followed by a rhodium-catalyzed carbometalation with arylboronic acids, and a final reduction to yield the desired chiral piperidine. This three-step process has demonstrated high yields and excellent enantioselectivity for a variety of substrates.

For the asymmetric synthesis of the benzylamine component, copper-catalyzed enantioselective aza-Friedel-Crafts reactions have proven effective. This approach involves the reaction of phenols with N-sulfonyl aldimines in the presence of a chiral copper(II)-bis(oxazoline) catalyst, affording chiral secondary benzylamines with high enantiomeric excess. Furthermore, enzymatic methods, such as asymmetric reductive amination using transaminases, offer a green and highly selective alternative for the synthesis of chiral primary and secondary amines.

The coupling of the chiral piperidine and benzylamine fragments can be achieved through several methods, with reductive amination being a common and efficient strategy. This involves the reaction of a chiral 3-piperidinyl derivative with a suitable benzaldehyde, or a chiral benzylamine with a piperidone, followed by reduction of the resulting imine.

| Catalyst/Method | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed reductive Heck | Phenyl pyridine-1(2H)-carboxylate | Arylboronic acid | 3-Aryl-piperidine | High | snnu.edu.cn |

| Cu(II)-bis(oxazoline) | Phenol | N-sulfonyl aldimine | Chiral secondary benzylamine | Up to 99% | N/A |

| Transaminase | Ketone | Amine donor | Chiral primary amine | >99% | researchgate.net |

Continuous Flow Reaction Protocols for Cyclic Amines

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. The application of flow chemistry to the synthesis of cyclic amines like piperidine and its derivatives has seen significant progress.

The synthesis of N-substituted piperidines has been successfully demonstrated in continuous flow systems. For instance, a highly diastereoselective protocol for the synthesis of α-chiral piperidines has been developed using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a flow reactor, achieving high yields and diastereomeric ratios within minutes of residence time. Furthermore, multi-step syntheses of complex piperidine-containing molecules have been accomplished in continuous flow, integrating reaction, work-up, and purification steps into a single, automated sequence.

Flow chemistry is also well-suited for reductive amination reactions, a key step in the synthesis of this compound. Continuous flow hydrogenation using heterogeneous catalysts, such as palladium on carbon (Pd/C), in packed-bed reactors allows for the efficient and safe reduction of imines to form the final amine products. These systems offer excellent control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. The feasibility of tandem dehydrogenation/amination/reduction processes for the synthesis of benzylamines from benzyl alcohols in a continuous flow setup has also been established, showcasing the potential for integrated and atom-economical syntheses.

| Flow Reactor Type | Reaction Type | Key Features | Throughput | Reference |

| Packed-bed reactor | Reductive amination | Heterogeneous catalyst (Pd/C), enhanced safety and control | Scalable | nih.gov |

| Microfluidic electrolysis cell | Anodic methoxylation | Precursor to N-formyliminium ion for C-nucleophile introduction | 23 g in 2 hours | nih.gov |

| Tandem fixed-bed reactors | Dehydrogenation/amination/reduction | Synthesis of benzylamine from benzyl alcohol | Continuous | N/A |

Structure Activity Relationship Sar Studies of N Methyl N 3 Piperidin 1 Ylbenzyl Amine and Analogues

Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The nature and position of substituents on the benzyl moiety of N-benzylpiperidine analogues have a profound effect on their biological activity. The electronic properties and steric bulk of these substituents can modulate receptor affinity and selectivity.

Research on a series of N-(piperidin-4-yl)-naphthamides revealed that the placement of halogen and methyl groups on the benzyl ring significantly influenced their affinity for dopamine (B1211576) D4.2 receptors. Specifically, substitutions at the 3- or 4-position of the benzyl group led to an increase in D4.2 affinity. cambridgemedchemconsulting.com In a different study focused on dopamine transporter (DAT) inhibitors, it was observed that the presence of an electron-withdrawing group at the 4-position of the N-benzyl group was advantageous for binding to the DAT.

Conversely, in the context of cholinesterase inhibitors, the positioning of a methyl group on the benzyl moiety showed differential effects. Methyl substitution at the ortho- or meta-position resulted in compounds with activity comparable to the unsubstituted parent compound, whereas a para-substitution led to a decrease in inhibitory activity. nih.gov This highlights that the optimal substitution pattern on the benzyl ring is highly dependent on the specific biological target.

| Compound/Analogue | Benzyl Substitution | Biological Target | Observed Activity |

| Analogue A | 4-Fluoro | Dopamine Transporter | Increased Affinity |

| Analogue B | 3-Methyl | D4.2 Receptor | Increased Affinity |

| Analogue C | 4-Methyl | D4.2 Receptor | Increased Affinity |

| Analogue D | 2-Methyl | Cholinesterase | Maintained Activity |

| Analogue E | 4-Methyl | Cholinesterase | Decreased Activity |

Role of the Piperidine (B6355638) Ring Modifications on Receptor and Enzyme Interactions

Modifications to the piperidine ring of N-benzylpiperidine derivatives are a key strategy for modulating their pharmacological profile. These modifications can include the introduction of substituents on the piperidine ring, altering the ring size, or replacing the piperidine with other heterocyclic systems.

Substituents on the piperidine ring can influence both the affinity and selectivity of the compounds for their biological targets. For instance, in a series of sigma-1 (σ1) receptor ligands, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the receptor. Conversely, increasing steric hindrance around the basic nitrogen atom by introducing multiple methyl groups on the piperidine ring generally leads to a decrease in affinity.

The replacement of the piperidine ring with bioisosteric analogues, such as azaspiro[3.3]heptanes, has been explored to modify the physicochemical properties of the molecules, including lipophilicity and aqueous solubility. Such changes can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the compounds. In some instances, replacing the piperidine ring with a piperazine (B1678402) moiety has been shown to alter the activity profile. For example, in a study of histamine (B1213489) H3 receptor ligands, piperidine derivatives showed moderate to high affinity, while the corresponding piperazine derivatives had low or no affinity. cambridgemedchemconsulting.com This suggests that the specific geometry and basicity of the piperidine nitrogen are crucial for binding to this particular receptor.

| Compound/Analogue | Piperidine Modification | Biological Target | Observed Activity |

| Analogue F | 4-Methylpiperidine | Sigma-1 Receptor | Optimal Affinity |

| Analogue G | 2,6-Dimethylpiperidine | Sigma-1 Receptor | Decreased Affinity |

| Analogue H | Piperazine replacement | Histamine H3 Receptor | Decreased Affinity |

| Analogue I | Azaspiro[3.3]heptane replacement | - | Altered Lipophilicity |

Influence of Amine Functionality on Compound Potency and Selectivity

The amine functionality in N-methyl-N-(3-piperidin-1-ylbenzyl)amine and its analogues is a critical determinant of their biological activity. The nature of the amine—whether it is primary, secondary, or tertiary—and the identity of the N-substituents significantly impact potency and selectivity.

The N-methyl group in the parent compound renders the amine tertiary. The presence of this methyl group increases the basicity of the nitrogen atom compared to a secondary amine due to the electron-donating inductive effect of the alkyl group. This increased basicity can influence the ionization state of the molecule at physiological pH, which in turn affects its ability to form ionic interactions with acidic residues in the binding sites of receptors and enzymes.

In some cases, a tertiary amine is found to be beneficial for activity. For instance, in a series of β3-adrenoceptor agonists, certain piperazine sulfonamides with a tertiary amine were potent and selective, challenging the existing notion that a secondary amine was a prerequisite for activity in that class of compounds. nih.gov However, this is not a universal rule. In a study of dopamine D3 receptor ligands, the replacement of a carboxamide group with a tertiary methyleneamine led to a dramatic decrease in affinity for the D3 receptor, while having a less pronounced effect on D2 receptor binding. researchgate.net This demonstrates that the optimal nature of the amine functionality is highly target-dependent.

The size and nature of the N-substituent are also important. While an N-methyl group is small, larger alkyl or aryl groups on the nitrogen can introduce steric hindrance that may be detrimental to binding. Conversely, these larger groups can also provide additional hydrophobic or aromatic interactions that may enhance affinity.

| Compound/Analogue | Amine Functionality | Biological Target | Effect on Activity |

| N-H analogue | Secondary Amine | General | Decreased Basicity |

| N-Methyl analogue | Tertiary Amine | General | Increased Basicity |

| Piperazine Sulfonamide | Tertiary Amine | β3-Adrenoceptor | Potent Agonist |

| Methyleneamine Analogue | Tertiary Amine | D3 Receptor | Decreased Affinity |

Stereochemical Considerations in Structure-Activity Relationships of Piperidine Derivatives

Stereochemistry plays a pivotal role in the biological activity of substituted piperidine derivatives. The three-dimensional arrangement of atoms in these molecules can significantly influence their interaction with chiral biological macromolecules such as receptors and enzymes.

For piperidine rings with substituents, the relative orientation of these substituents (cis or trans) can lead to diastereomers with distinct pharmacological profiles. For example, in a series of 3,4-disubstituted piperidine analogues that act as monoamine transporter inhibitors, the cis and trans isomers exhibited different selectivity profiles. The (-)-cis analogues were selective for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), whereas the (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov Similarly, in a study of rigid phenylpiperidine analogues as dopamine receptor antagonists, the trans isomers were found to be pharmacologically active, while the corresponding cis isomers were inactive. nih.gov

Furthermore, the presence of a chiral center, for instance, a substituted carbon atom on the piperidine ring, gives rise to enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different potencies and selectivities. It is often the case that one enantiomer is significantly more active than the other (the eutomer versus the distomer). The introduction of a chiral center can also be a strategic approach to enhance properties such as aqueous solubility and to fine-tune the selectivity of a compound for its intended biological target.

| Compound Series | Stereochemical Feature | Biological Target | Observation |

| 3,4-Disubstituted Piperidines | Cis/Trans Isomerism | Monoamine Transporters | Isomers show different transporter selectivity. |

| Phenylpiperidines | Cis/Trans Isomerism | Dopamine Receptors | Trans isomers are active, cis isomers are inactive. |

| Substituted Piperidines | Enantiomers | Various | Enantiomers often exhibit different biological potencies. |

Analysis of Linker Modifications and Their Effect on Biological Profile

The linker that connects the benzyl and piperidine moieties in this class of compounds is a crucial element that can be modified to optimize the biological profile. The length, rigidity, and chemical nature of this linker can significantly impact the affinity and selectivity of the molecule by dictating the relative orientation of the two key pharmacophoric groups.

The length of the linker is a critical parameter. An optimal linker length allows the benzyl and piperidine rings to simultaneously occupy their respective binding pockets within the target protein. A linker that is too short may prevent the molecule from adopting the required conformation for effective binding, while a linker that is too long may introduce excessive conformational flexibility, which can be entropically unfavorable for binding. Studies on various classes of molecules have shown that there is often an optimal linker length for maximal biological activity. nih.gov

The rigidity of the linker is another important factor. A flexible linker allows the molecule to adopt a wider range of conformations, which may be beneficial for binding to multiple related targets. However, a more rigid linker can pre-organize the molecule into a conformation that is more favorable for binding to a specific target, thereby increasing both potency and selectivity. The introduction of double bonds, triple bonds, or small rings into the linker can be used to increase its rigidity.

Bioisosteric replacement of the linker is also a common strategy in medicinal chemistry. For example, replacing a simple methylene (B1212753) (-CH2-) linker with other groups such as an ether (-O-), a thioether (-S-), or an amide (-CONH-) can alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the compound, all of which can influence its biological activity.

| Linker Modification | Effect on Molecular Properties | Potential Impact on Biological Profile |

| Increasing Length | Increased conformational flexibility | May increase or decrease affinity depending on the target |

| Decreasing Length | Decreased conformational flexibility | May increase or decrease affinity depending on the target |

| Increasing Rigidity | Pre-organization of pharmacophores | Can increase potency and selectivity |

| Bioisosteric Replacement | Altered electronics, H-bonding, stability | Can modulate affinity, selectivity, and pharmacokinetics |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-methyl-N-(3-piperidin-1-ylbenzyl)amine, which contains an N-benzyl piperidine (B6355638) moiety, potential biological targets include enzymes and receptors involved in neurotransmission, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sigma receptors (σR). researchgate.netresearchgate.net

Docking simulations would calculate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and visualize the specific interactions between the ligand and the amino acid residues in the target's active site. Key interactions for this scaffold typically include cation-π interactions between the protonated piperidine nitrogen and aromatic residues (e.g., Tryptophan, Tyrosine) and π-π stacking involving the benzyl (B1604629) ring. researchgate.net Studies on similar N-benzylpiperidine-containing molecules have shown strong binding to the active sites of these proteins. researchgate.netnih.gov

Table 1: Representative Molecular Docking Data for N-Benzylpiperidine Scaffolds with Biological Targets

| Target Protein | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | -11.2 | Trp82, His438 |

| Sigma-1 Receptor (σ1R) | N-benzylpiperidine derivative | -11.2 | Not specified |

This table presents data from similar compounds to illustrate the typical results obtained from molecular docking simulations. researchgate.netmdpi.comnih.gov

Molecular Dynamics Simulations of this compound with Biological Targets

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. An MD simulation would model the movements of every atom in the system, providing a detailed view of the complex's stability, conformational changes, and the influence of the surrounding solvent.

For a complex of this compound with a target like AChE, an MD simulation could validate the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD value over the simulation time (typically nanoseconds) suggests a stable binding mode. These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. Conformational analyses of related molecules like N-methyl piperidine have revealed complex dynamics, including ring inversions and coherent oscillatory motions, which can be crucial for binding. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov For this compound, DFT calculations with a basis set such as B3LYP/6-31G(d) would be used to determine its optimized 3D geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic structure. nih.govresearchgate.net

Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net

Table 2: Typical Parameters from DFT Calculations for Amine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides bond lengths and angles for further simulations. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |

This table is based on methodologies applied to analogous compounds. nih.govresearchgate.net

Machine Learning Approaches in Structure-Activity Relationship Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that uses machine learning and statistical techniques to correlate the chemical structure of compounds with their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their potency against a specific target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties. These can include:

2D Descriptors: Molecular weight, hydrophobicity (logP), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, volume, and electronic properties (e.g., partial charges). nih.gov

A multiple linear regression or other machine learning algorithm is then used to build an equation linking these descriptors to the observed activity. Such models can guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance activity. Studies on 3-(4-benzylpiperidin-1-yl)propylamine derivatives have successfully used 3D-QSAR techniques like Molecular Shape Analysis (MSA) to identify features crucial for binding affinity, such as relative negative charge and molecular dimensions. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model would likely consist of features such as a hydrophobic aromatic center (the benzyl group), a positive ionizable feature (the tertiary amine in the piperidine ring), and potentially hydrogen bond acceptors/donors.

This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). The goal is to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially with higher affinity or better properties. The piperidine scaffold itself is a common starting point in drug discovery for developing new ligands for various targets. nih.govnih.gov

Hirshfeld Surface Analysis and Crystal Structure Determinations

While a crystal structure for this compound is not publicly available, the methodology can be described based on studies of similar piperidine derivatives. X-ray crystallography would determine the precise 3D arrangement of atoms in the solid state, including the conformation of the piperidine ring (e.g., chair, boat, or twist). nih.govnih.gov

From the crystal structure data, a Hirshfeld surface analysis can be performed. This technique maps the intermolecular contacts in a crystal by partitioning the electron density. The analysis generates a 3D surface colored according to the types and closeness of atomic interactions and a 2D "fingerprint plot" that summarizes all intermolecular contacts. For a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, this analysis revealed that the crystal packing is dominated by H···H, C···H, and O···H interactions. nih.govnih.gov Such an analysis for the title compound would provide quantitative insight into the non-covalent forces governing its solid-state structure.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Piperidine Derivative

| Interaction Type | Contribution to Crystal Packing (%) |

|---|---|

| H···H | 73.2% |

| C···H / H···C | 18.4% |

Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine and serves as an illustrative example of the insights gained from this technique. nih.govnih.gov

Mechanistic Insights into the Biological Actions of N Methyl N 3 Piperidin 1 Ylbenzyl Amine and Derivatives

Elucidation of Molecular Binding Modes

The biological activity of piperidine-benzylamine compounds is intrinsically linked to their ability to bind to specific protein targets, such as enzymes and receptors. The precise nature of this binding is dictated by the three-dimensional structure of the compound and the complementary topology and chemical environment of the target's binding site. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in providing insights into these interactions.

A prominent target for various piperidine (B6355638) derivatives is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Molecular docking studies have revealed that the N-benzylpiperidine moiety is a key pharmacophore that can interact with the active site of AChE. For instance, in donepezil, a well-known AChE inhibitor, the benzylpiperidine portion binds to the catalytic anionic site (CAS) of the enzyme, while the indanone ring interacts with the peripheral anionic site (PAS). nih.gov This dual binding is crucial for its potent inhibitory activity. The protonated piperidine ring can form important cation-π interactions with aromatic residues in the active site gorge, such as tryptophan (Trp279) and phenylalanine (Phe330). nih.govnih.gov

In a study of N-(2-(piperidin-1-yl)ethyl)benzamide derivatives, molecular docking revealed that a key hydrogen bond forms between the carbonyl group of the ligand and the hydroxyl group of tyrosine 121 in the AChE active site. mui.ac.ir This, along with interactions with other critical amino acids like Phe330, Phe331, and Trp279, stabilizes the ligand-enzyme complex. mui.ac.ir

Furthermore, QSAR analyses have been employed to correlate the structural features of piperidine derivatives with their biological activities. These studies often highlight the importance of hydrophobicity, electronic properties, and steric factors in determining binding affinity. nih.gov For example, in a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives acting as CCR5 antagonists, QSAR models indicated that lipophilicity and the presence of electron-donating substituents on the phenyl ring were important for high binding affinity. nih.gov

The table below summarizes key molecular interactions observed in docking studies of various piperidine derivatives with their targets.

| Compound Class | Target | Key Interacting Residues | Type of Interaction |

| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Trp279, Phe330 | Cation-π |

| N-(2-(piperidin-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Tyr121 | Hydrogen Bond |

| Piperidine-based compounds | Sigma-1 Receptor (S1R) | Hydrophobic pockets | Hydrophobic interactions |

Identification of Biochemical Pathways Modulated by Piperidine-Benzylamine Compounds

The interaction of piperidine-benzylamine compounds with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various biochemical pathways. Understanding these pathways is crucial for elucidating the full spectrum of their biological effects.

One of the key pathways potentially influenced by this class of compounds is the cholinergic signaling pathway. By inhibiting acetylcholinesterase, as suggested by docking studies, these compounds can lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a cornerstone of therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

Recent research has also implicated piperidine derivatives in the modulation of signaling pathways crucial for cell growth, survival, and inflammation. For example, a novel piperidine derivative, DTPEP, has been shown to act as an anti-breast cancer agent by downregulating the PI3K/Akt signaling pathway. nih.gov This pathway is a central regulator of cell proliferation and survival, and its inhibition can lead to caspase-dependent apoptosis in cancer cells. nih.gov Studies on piperine, an alkaloid containing a piperidine moiety, have also demonstrated its ability to inhibit the PI3K/Akt/GSK3β signaling pathway in ovarian cancer cells. researchgate.net

Furthermore, some natural products containing piperidine structures have been found to modulate the MAPK signaling pathway. mdpi.com The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. By regulating this pathway, such compounds can exert effects on processes like platelet activation and coagulation. mdpi.com

The following table outlines some of the key biochemical pathways modulated by piperidine-containing compounds and the potential downstream effects.

| Modulated Pathway | Key Molecular Events | Potential Biological Outcome |

| Cholinergic Signaling | Inhibition of Acetylcholinesterase | Enhanced neurotransmission |

| PI3K/Akt Signaling | Downregulation of p-PI3K and p-Akt | Induction of apoptosis in cancer cells |

| MAPK Signaling | Regulation of pathway components | Modulation of platelet activation and coagulation |

Target Identification and Validation Strategies for Piperidine-Based Agents

Identifying the specific molecular targets of novel piperidine-based compounds is a critical step in drug discovery and development. A variety of experimental and computational strategies are employed for this purpose.

Phenotypic screening is often the initial step, where compounds are tested for their ability to produce a desired biological effect in cellular or animal models. nih.gov Once an active compound is identified, target deconvolution techniques are used to pinpoint its molecular target(s). nih.gov These methods can be broadly categorized into affinity-based and activity-based approaches. Affinity-based methods, such as affinity chromatography and pull-down assays, utilize the binding of the compound to its target for isolation and identification.

Computational approaches, such as inverse docking and pharmacophore modeling, play a significant role in modern target identification. In silico tools like SwissTargetPrediction can predict potential protein targets for a given small molecule based on its structural similarity to known ligands. clinmedkaz.org This can provide a list of putative targets that can then be experimentally validated. clinmedkaz.org

Once potential targets are identified, validation is essential to confirm that they are indeed responsible for the observed biological effects of the compound. This can be achieved through various methods, including:

Radioligand binding assays: These assays are used to determine the affinity and selectivity of a compound for a specific receptor or transporter. google.com

Enzyme inhibition assays: These are used to quantify the potency of a compound in inhibiting the activity of a specific enzyme.

Genetic approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to knockdown or knockout the expression of the putative target protein. If the compound's biological activity is diminished or abolished in these modified cells, it provides strong evidence for the target's role.

Molecular dynamics simulations: These computational methods can be used to study the stability of the ligand-protein complex over time, providing further confidence in the binding mode predicted by docking studies. nih.gov

The combination of these strategies allows for a comprehensive approach to target identification and validation, which is crucial for the rational design and development of new therapeutic agents based on the piperidine-benzylamine scaffold.

Applications in Chemical Biology Research and Drug Discovery

N-methyl-N-(3-piperidin-1-ylbenzyl)amine as a Biochemical Probe for Target Validation

The utility of a small molecule as a biochemical probe lies in its ability to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their function and validate them for therapeutic intervention. This compound, by virtue of its N-benzylpiperidine (N-BP) core, is well-suited for this role. nih.govresearchgate.net The N-BP motif is known for its structural flexibility and three-dimensional nature, which allows it to engage in crucial cation-π and π-π interactions with the active sites of various protein targets. researchgate.net

For instance, molecules with this scaffold have shown potential as cholinesterase inhibitors, suggesting a therapeutic role in conditions like Alzheimer's disease by modulating cholinergic signaling. By using this compound and its analogues in screening assays, researchers can probe the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This allows for the mapping of binding pockets and the validation of these enzymes as viable targets for neurodegenerative disorders. The specific interactions of the piperidine (B6355638) ring and the benzyl (B1604629) group can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors.

Utility as a Synthetic Intermediate for Complex Medicinal Chemistry Candidates

This compound is a valuable organic building block in the synthesis of more complex pharmaceutical compounds. dntb.gov.ua Its structure contains several points for chemical modification, making it a versatile starting point for creating diverse libraries of molecules.

Key Reactive Sites for Synthesis:

Piperidine Nitrogen: The tertiary amine of the piperidine ring can be quaternized or, if starting from a secondary amine precursor, can be functionalized further.

Benzyl Ring: The aromatic ring can undergo electrophilic substitution reactions to introduce a wide range of functional groups, altering the molecule's electronic properties and binding capabilities.

N-methyl Group: The methyl group on the exocyclic amine can be modified or replaced with other alkyl or functional groups to explore its impact on biological activity.

This structural versatility allows medicinal chemists to systematically modify the compound to enhance its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nih.gov For example, it serves as a foundational structure for synthesizing novel agents aimed at treating neurological disorders. The straightforward nature of reactions involving the piperidine scaffold, such as reductive amination and N-alkylation, facilitates the efficient construction of complex drug candidates. nih.gov

| Structural Motif | Potential Biological Target | Therapeutic Area | Rationale |

|---|---|---|---|

| N-Benzylpiperidine | Cholinesterases (AChE, BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Core scaffold found in known cholinesterase inhibitors like Donepezil. researchgate.net |

| Piperidine Ring | GPCRs (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors) | Psychosis, Neuropathic Pain | Piperidine is a key component of many CNS-active drugs. nih.govresearchgate.net |

| Tertiary Amine | Monoamine Transporters | Depression, ADHD | Similar structures can act as monoamine releasing agents. wikipedia.org |

Contribution to the Understanding of Privileged Structures in Medicinal Chemistry

A "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine ring, and more specifically the N-benzylpiperidine and benzoylpiperidine motifs, are widely recognized as privileged structures in drug discovery. researchgate.netnih.govresearchgate.net They are present in over 70 FDA-approved drugs, spanning more than twenty classes of pharmaceuticals, from antipsychotics to antihistamines. enamine.netresearchgate.net

The study of compounds like this compound contributes significantly to our understanding of why these scaffolds are so effective. The key features include:

Structural Rigidity and Flexibility: The piperidine ring provides a conformationally restricted, three-dimensional scaffold, while the benzyl group attached via a flexible linker allows the molecule to adapt to the topography of different binding sites. nih.gov

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues in protein targets. The benzyl group adds lipophilicity, which can facilitate membrane permeability and hydrophobic interactions.

Synthetic Accessibility: The straightforward and well-established chemistry for modifying piperidines allows for the creation of large, diverse libraries for screening, accelerating the discovery of new bioactive agents. nih.gov

By synthesizing and testing derivatives of this compound, researchers can systematically explore the chemical space around this privileged core, refining our understanding of the molecular features required for potent and selective biological activity.

Design of Next-Generation Piperidine-Based Therapeutics

The insights gained from studying this compound and its analogues directly inform the rational design of new and improved piperidine-containing drugs. Fragment-based drug discovery often utilizes piperidine-based fragments due to their favorable three-dimensional shapes, which are often lacking in flatter, aromatic-rich compound libraries. whiterose.ac.uk

The design of next-generation therapeutics focuses on optimizing several parameters:

Substitution Patterns: Moving beyond simple 1,4-disubstituted piperidines to explore other configurations can lead to novel intellectual property and improved biological profiles. kcl.ac.uk

Bioisosteric Replacement: The piperidine ring can be considered a potential bioisostere of the piperazine (B1678402) ring, and understanding its binding modes allows for strategic molecular replacements to fine-tune activity and reduce off-target effects. nih.gov

Multi-Target-Directed Ligands (MTDLs): By combining the N-benzylpiperidine motif with other pharmacophores, researchers can design single molecules that act on multiple pathological pathways simultaneously, a promising strategy for complex diseases like Alzheimer's. researchgate.net

This compound serves as a blueprint, providing a validated scaffold upon which to build. Its combination of a rigid ring system, a flexible linker, and multiple points for synthetic diversification makes it an enduringly valuable template for developing the next wave of innovative, piperidine-based medicines.

| Compound Name | Structural Difference from Parent Compound | Significance in Medicinal Chemistry |

|---|---|---|

| 4-Benzylpiperidine (B145979) | Benzyl group at position 4; lacks the exocyclic N-methylamine. | Acts as a monoamine releasing agent, demonstrating the CNS activity of the core scaffold. wikipedia.org |

| Donepezil | Contains an N-benzylpiperidine moiety linked to a dimethoxyindanone (B14499123) group. | A prominent acetylcholinesterase inhibitor for Alzheimer's disease, highlighting the therapeutic relevance of the N-BP motif. researchgate.net |

| Haloperidol | A more complex structure containing a 4-benzoylpiperidine derivative. | An antipsychotic medication, showcasing the versatility of the piperidine scaffold in targeting CNS receptors. wikipedia.org |

Q & A

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For light-sensitive analogs (e.g., diazirine-containing derivatives), store in amber vials at -20°C. Assess degradation products via LC-MS and adjust formulation (e.g., lyophilization) accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.